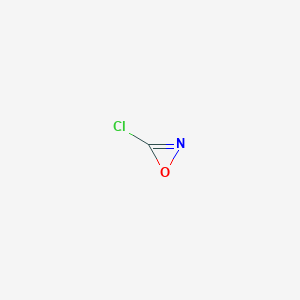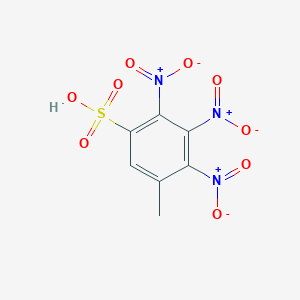
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole core with a chlorine atom at the 6th position and a 4-methylbenzoyl group attached to the nitrogen atom. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- typically involves the following steps:
Nitration and Reduction: The starting material, o-phenylenediamine, undergoes nitration followed by reduction to yield 1H-benzotriazole.
Chlorination: The benzotriazole is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The final step involves the acylation of the chlorinated benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Substitution: Products include substituted benzotriazoles with various functional groups.
Scientific Research Applications
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor, particularly for copper and its alloys, and as a stabilizer in various polymer formulations.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit corrosion. It also interacts with enzymes, potentially inhibiting their activity by binding to the active site.
Pathways Involved: The compound’s effects are mediated through pathways involving metal ion chelation and enzyme inhibition, leading to its diverse applications in corrosion inhibition and therapeutic research.
Comparison with Similar Compounds
1H-Benzotriazole: The parent compound, lacking the chlorine and 4-methylbenzoyl groups.
6-Chloro-1H-benzotriazole: Similar structure but without the 4-methylbenzoyl group.
1-(4-Methylbenzoyl)-1H-benzotriazole: Similar structure but without the chlorine atom.
Uniqueness: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is unique due to the combined presence of the chlorine atom and the 4-methylbenzoyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other benzotriazole derivatives may not be as effective.
Properties
CAS No. |
74530-03-3 |
|---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
(6-chlorobenzotriazol-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)14(19)18-13-8-11(15)6-7-12(13)16-17-18/h2-8H,1H3 |
InChI Key |
MBTZRSGIOIWJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)





![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)


![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)



